5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . These interactions often involve binding to the active sites of enzymes or receptors, thereby modulating their function.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or altered physiological function. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, indole derivatives are often metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The metabolic pathways of this compound may also influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 5-methoxyindole followed by oxidation and cyclization reactions. One common method includes:
Nitration: 5-Methoxyindole is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Oxidation: The nitrated product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding indole-2,3-dione.
Cyclization: The final step involves cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Reduction: 5-Amino-7-nitro-2,3-dihydro-1H-indole-2,3-dione.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the indole ring.
Scientific Research Applications
5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2,3-dione: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitroindole-2,3-dione:
5-Methoxy-3-nitroindole: The nitro group is at a different position, leading to variations in its chemical behavior.
Uniqueness
5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
172161-92-1 |
---|---|
Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.